molecular formula C8H19O3PS B14523787 Diethyl [2-(ethylsulfanyl)ethyl]phosphonate CAS No. 62514-92-5

Diethyl [2-(ethylsulfanyl)ethyl]phosphonate

Cat. No.: B14523787
CAS No.: 62514-92-5
M. Wt: 226.28 g/mol
InChI Key: LFEACDNOUKPVGV-UHFFFAOYSA-N
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Description

Diethyl [2-(ethylsulfanyl)ethyl]phosphonate is an organophosphorus compound with the molecular formula C8H19O3PS. This compound is characterized by the presence of a phosphonate group, which is bonded to a [2-(ethylsulfanyl)ethyl] moiety. It is a versatile compound used in various chemical reactions and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [2-(ethylsulfanyl)ethyl]phosphonate can be achieved through several methods. One common approach involves the reaction of diethyl phosphite with an appropriate alkyl halide in the presence of a base. For example, diethyl phosphite can react with 2-(ethylsulfanyl)ethyl bromide under basic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as palladium or copper may be used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-(ethylsulfanyl)ethyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl [2-(ethylsulfanyl)ethyl]phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl [2-(ethylsulfanyl)ethyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit or activate specific enzymes. This interaction can lead to various biological effects, including antimicrobial activity and modulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [2-(ethylsulfanyl)ethyl]phosphonate is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

62514-92-5

Molecular Formula

C8H19O3PS

Molecular Weight

226.28 g/mol

IUPAC Name

1-diethoxyphosphoryl-2-ethylsulfanylethane

InChI

InChI=1S/C8H19O3PS/c1-4-10-12(9,11-5-2)7-8-13-6-3/h4-8H2,1-3H3

InChI Key

LFEACDNOUKPVGV-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCSCC)OCC

Origin of Product

United States

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